1-Isobutyl-2-isopropyl-1H-imidazole
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Overview
Description
1-Isobutyl-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2-isopropyl-1H-imidazole can be achieved through various methods, including:
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Multicomponent Reactions: Utilizing α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can yield highly substituted imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-Isobutyl-2-isopropyl-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a methyl group.
2-Phenylimidazole: Contains a phenyl group, offering different chemical properties.
4,5-Diphenylimidazole: A more complex derivative with two phenyl groups.
Uniqueness: 1-Isobutyl-2-isopropyl-1H-imidazole is unique due to the presence of both isobutyl and isopropyl groups, which can influence its reactivity and potential applications. Compared to other imidazole derivatives, it may offer distinct advantages in specific chemical and biological contexts.
Properties
Molecular Formula |
C10H18N2 |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-propan-2-ylimidazole |
InChI |
InChI=1S/C10H18N2/c1-8(2)7-12-6-5-11-10(12)9(3)4/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
OXRNUAXOJDHZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN=C1C(C)C |
Origin of Product |
United States |
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